- N-Heterocyclic Carbene (NHC)-Stabilized Ru0 Nanoparticles: In Situ Generation of an Efficient Transfer Hydrogenation CatalystChemistry - A European Journal, 2020, 26(34), 7622-7630,
Cas no 97364-15-3 (4-(1-Hydroxyethyl)benzoic acid)
97364-15-3 structure
4-(1-Hydroxyethyl)benzoic acid Properties
Names and Identifiers
-
- 4-(1-Hydroxyethyl)benzoic acid
- Benzoic acid,4-(1-hydroxyethyl)-
- 4-(1-HYDROXY-ETHYL)-BENZOIC ACID
- S-4-(1-Hydroxy-ethyl)-benzoic acid
- Benzoic acid, 4-(1-hydroxyethyl)-
- 37668KC9FE
- Benzoic acid, P-1-hydroxyethyl-
- 4-(1-hydroxyethyl)-benzoic acid
- UBXQIJLWYJGCCO-UHFFFAOYSA-N
- AK140628
- ST2410949
- AB0069673
- Q27256637
- 4-(1-Hydroxyethyl)benzoic acid (ACI)
- Benzoic acid, p-1-hydroxyethyl- (4CI)
- 1-(4-Carboxyphenyl)ethanol
- 4-(1-hydroxyethyl)benzoicacid
- DTXCID70284532
- 97364-15-3
- C77341
- EN300-143456
- 4-(1-Hydroxy-ethyl)-benzoic acid
- MFCD00870634
- DS-7140
- AC-20722
- CHEMBL335508
- Z1198155605
- AKOS006273174
- UNII-37668KC9FE
- XDA36415
- SCHEMBL891852
- DTXSID60333442
- CS-W021982
- 4-(1-hydroxyethyl)benzoic acid
- SY115142
- DA-00084
- +Expand
-
- MFCD00870634
- UBXQIJLWYJGCCO-UHFFFAOYSA-N
- 1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)
- O=C(C1C=CC(C(C)O)=CC=1)O
Computed Properties
- 166.062994177g/mol
- 2
- 3
- 2
- 166.062994177g/mol
- 12
- 159
- 0
- 0
- 1
- 0
- 0
- 1
- 1.4
- nothing
- 0
- 57.5
Experimental Properties
- 1.579
- 336.6±25.0°C at 760 mmHg
- No data available
- 0.0±0.8 mmHg at 25°C
- 171.6±19.7 °C
- No data avaiable
- 1.2±0.1 g/cm3
4-(1-Hydroxyethyl)benzoic acid Price
4-(1-Hydroxyethyl)benzoic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2427520-34-9 Solvents: Isopropanol ; 2 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Oxygen Catalysts: 1H-Imidazolium, 1,3-bis(2,6-dimethylphenyl)-4,5-dihydro-, chloride (1:1) Solvents: Acetonitrile , Water ; 14 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- NHC-catalysed highly selective aerobic oxidation of nonactivated aldehydesBeilstein Journal of Organic Chemistry, 2013, 9, 602-607,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- How Substrate Solvation Contributes to the Enantioselectivity of Subtilisin toward Secondary AlcoholsJournal of the American Chemical Society, 2005, 127(35), 12228-12229,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran , Water ; 24 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
- n-Bu4NI/H2O2-catalyzed mild conversion of hydroxamic acids to carboxylic acidsTetrahedron Letters, 2023, 126,,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide , 1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl KetoneJournal of Organic Chemistry, 2023, 88(13), 8114-8122,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Iridium(1+), chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]… Solvents: Water ; 12 h, 90 °C
Reference
- Iridium catalysed highly efficient transfer hydrogenation reduction of aldehydes and ketones in waterCatalysis Communications, 2018, 117, 38-42,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: Ruthenium oxide , Graphene ; 12 h, 82 °C
Reference
- Facile and homogeneous decoration of RuO2 nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compoundsCatalysis Science & Technology, 2013, 3(6), 1485-1489,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: [Hydroxy(tosyloxy)iodo]benzene Solvents: Dimethyl sulfoxide , Water ; 30 min, rt; 24 h, rt
Reference
- A mild method for synthesizing carboxylic acids by oxidation of aldoximes using hypervalent iodine reagentsOrganic & Biomolecular Chemistry, 2018, 16(4), 541-544,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Octanaminium, N-methyl-N,N-dioctyl-, sulfate (1:1) Solvents: Toluene , Water
Reference
- Hydrogen peroxide oxidation of aldehydes to carboxylic acids: an organic solvent-, halide- and metal-free procedureTetrahedron Letters, 2000, 41(9), 1439-1442,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Ruthenium dioxide Solvents: Isopropanol ; 60 min, 82 °C
Reference
- Nanostructured RuO2 on MWCNTs: Efficient catalyst for transfer hydrogenation of carbonyl compounds and aerial oxidation of alcoholsApplied Catalysis, 2014, (2014), 84-96,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; < 0 °C; 0 - 10 °C; -10 - 0 °C
1.2 -10 - 0 °C; 2.5 h, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 - 5 °C; pH 2, -5 - 5 °C
1.2 -10 - 0 °C; 2.5 h, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 - 5 °C; pH 2, -5 - 5 °C
Reference
- Study on synthesis of 4-vinylbenzoic acidZhejiang Huagong, 2010, 41(4), 7-9,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)pyridine-κN][(1,2,3,4,5-… Solvents: Water ; 5 min, 80 °C
1.2 Reagents: Formic acid ; 1 min, 80 °C; 4 h, 80 °C
1.2 Reagents: Formic acid ; 1 min, 80 °C; 4 h, 80 °C
Reference
- Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loadingGreen Chemistry, 2018, 20(9), 2118-2124,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Tetrabutylammonium chloride , Palladium , Water Solvents: 2-Methyltetrahydrofuran ; 10 - 20 min, rt
1.2 Reagents: Sodium hypophosphite Solvents: Water ; 230 min, 60 °C
1.2 Reagents: Sodium hypophosphite Solvents: Water ; 230 min, 60 °C
Reference
- Commutative reduction of aromatic ketones to arylmethylenes/alcohols by hypophosphites catalyzed by Pd/C under biphasic conditionsTetrahedron, 2014, 70(12), 2088-2095,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Carbon dioxide , Hantzsch ester , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Carboxylation of Aromatic and Aliphatic Bromides and Triflates with CO2 by Dual Visible-Light-Nickel CatalysisAngewandte Chemie, 2017, 56(43), 13426-13430,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- New NO-Releasing Pharmacodynamic Hybrids of Losartan and Its Active Metabolite: Design, Synthesis, and Biopharmacological PropertiesJournal of Medicinal Chemistry, 2006, 49(8), 2628-2639,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Quinone Catalysts: Palladium, bis(acetonitrile)dichloro- , Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Isopropanol , Water ; 36 h, 85 °C
Reference
- Formal hydration of non-activated terminal olefins using tandem catalystsChemical Communications (Cambridge, 2014, 50(20), 2608-2611,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hypophosphite Catalysts: [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Glycerol , 2-Methyltetrahydrofuran ; 24 h, 40 °C
Reference
- Biphasic glycerol/2-methyltetrahydrofuran, ruthenium-catalyzed enantio-selective transfer hydrogenation of ketones using sodium hypophosphite as hydrogen donorEuropean Journal of Organic Chemistry, 2013, 2013(24), 5439-5444,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
- From alkylarenes to anilines via site-directed carbon-carbon aminationNature Chemistry, 2019, 11(1), 71-77,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
Reference
- Preparation of phosphorus derivatives as histone deacetylase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Water ; 1 h, rt → 60 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Preparation of N-substituted nonaryl heterocyclyl amides as NMDA/NR2B antagonists for relieving pain, World Intellectual Property Organization, , ,
4-(1-Hydroxyethyl)benzoic acid Raw materials
- 4-Vinylbenzoic acid
- Benzaldehyde,4-(1-hydroxyethyl)-, oxime
- Benzamide, N-hydroxy-4-(1-hydroxyethyl)-
- 1-(4-bromophenyl)ethan-1-ol
- Potassium carbonate
- 4-Bromobenzoic acid
- 4-Acetylbenzoic acid
- Benzaldehyde,4-(1-hydroxyethyl)-
- 1,4-Benzenedimethanol, a-methyl-
- Methyl 4-(1-hydroxyethyl)benzoate
4-(1-Hydroxyethyl)benzoic acid Preparation Products
4-(1-Hydroxyethyl)benzoic acid Related Literature
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Stephen G. Bell,Adrian B. H. Tan,Eachan O. D. Johnson,Luet-Lok Wong Mol. BioSyst. 2009 6 206
-
Stephen G. Bell,Adrian B. H. Tan,Eachan O. D. Johnson,Luet-Lok Wong Mol. BioSyst. 2009 6 206
97364-15-3 (4-(1-Hydroxyethyl)benzoic acid) Related Products
- 619-64-7(4-Ethylbenzoic acid)
- 46112-46-3(4-(2-Hydroxyethyl)benzoic acid)
- 283608-37-7(3-(1-Hydroxyethyl)benzoic acid)
- 320730-08-3(Benzoic acid,3-(2-hydroxyethyl)-)
- 3010-83-1(Benzoic acid,3,3'-methylenebis-)
- 620-86-0(Benzoic acid,4-(phenylmethyl)-)
- 790-83-0(Benzoicacid, 4,4'-methylenebis-)
- 619-20-5(3-Ethylbenzoic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:97364-15-3)4-(1-Hydroxyethyl)benzoic acid
99%
5g
321.0